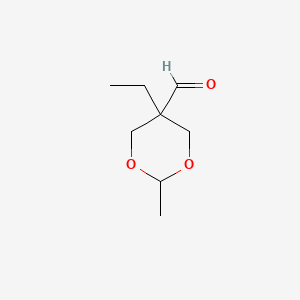
5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde is an organic compound characterized by its dioxane ring structure with ethyl and methyl substituents
Métodos De Preparación
The synthesis of 5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the dioxane ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
Comparación Con Compuestos Similares
Similar compounds to 5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde include:
5-Ethyl-1,3-dioxane-5-methanol: This compound has a hydroxymethyl group instead of an aldehyde group.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: This compound has a benzaldehyde group attached to the dioxane ring. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which may offer distinct advantages in certain applications.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
5-ethyl-2-methyl-1,3-dioxane-5-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-9)5-10-7(2)11-6-8/h4,7H,3,5-6H2,1-2H3 |
Clave InChI |
JJEFVWDSGCQYPM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(OC1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13839195.png)
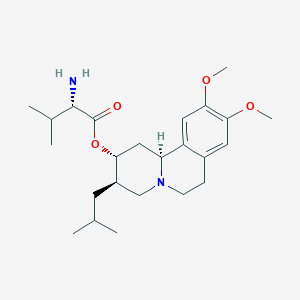
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
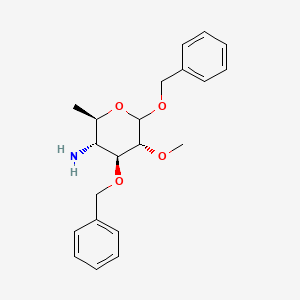

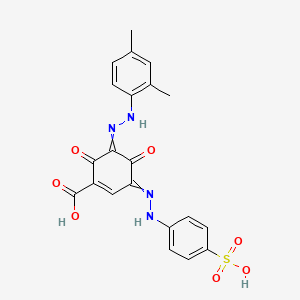
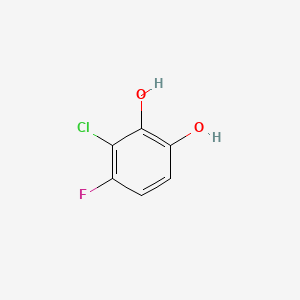
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
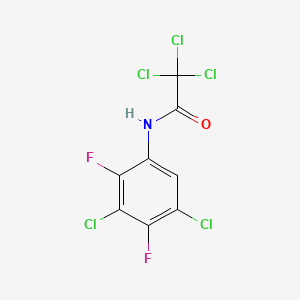
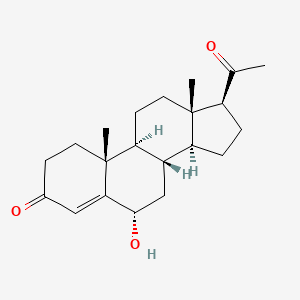
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
